molecular formula C15H10FNO2 B14015343 1-(4-fluorobenzoyl)-3H-indol-2-one CAS No. 68770-71-8

1-(4-fluorobenzoyl)-3H-indol-2-one

Cat. No.: B14015343
CAS No.: 68770-71-8
M. Wt: 255.24 g/mol
InChI Key: LXKMZQIGKWZLQM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-3H-indol-2-one typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of indole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and indole derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3H-indol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-3H-indol-2-one can be compared with other indole derivatives, such as:

    1-(4-Chlorobenzoyl)-3H-indol-2-one: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different reactivity and biological activity.

    1-(4-Methylbenzoyl)-3H-indol-2-one: The presence of a methyl group instead of fluorine can alter the compound’s lipophilicity and pharmacokinetic properties.

    1-(4-Nitrobenzoyl)-3H-indol-2-one: The nitro group introduces electron-withdrawing effects, potentially affecting the compound’s reactivity and biological interactions.

Properties

CAS No.

68770-71-8

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-3H-indol-2-one

InChI

InChI=1S/C15H10FNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2

InChI Key

LXKMZQIGKWZLQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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